(2-Iodo-1,4-phenylene)dimethanol: A Technical Guide for Chemical Researchers
(2-Iodo-1,4-phenylene)dimethanol: A Technical Guide for Chemical Researchers
Foreword: Navigating the Landscape of a Niche Building Block
In the vast and ever-expanding universe of chemical synthesis, certain molecules, while not household names, represent critical junctures in the construction of complex architectures. (2-Iodo-1,4-phenylene)dimethanol is one such compound. Its unique arrangement of a reactive iodine atom and two versatile hydroxymethyl groups on a stable phenyl scaffold makes it a molecule of significant interest for researchers in medicinal chemistry, materials science, and organic synthesis. This guide aims to provide a comprehensive technical overview of (2-Iodo-1,4-phenylene)dimethanol, consolidating available data and offering expert insights into its properties, synthesis, and potential applications. As a sparsely documented compound, this whitepaper will also delve into predictive analysis based on the well-established chemistry of its constituent functional groups, thereby providing a robust framework for its utilization in novel research endeavors.
Core Chemical Identity and Physicochemical Profile
(2-Iodo-1,4-phenylene)dimethanol is a substituted aromatic alcohol. The presence of the iodo group ortho to one of the hydroxymethyl groups and para to the other introduces asymmetry and a site for a plethora of chemical transformations, most notably cross-coupling reactions.
Structural and General Data
| Property | Value | Source |
| IUPAC Name | (2-Iodo-1,4-phenylene)dimethanol | [1] |
| CAS Number | 1813531-27-9 | [1] |
| Molecular Formula | C₈H₉IO₂ | Inferred |
| Molecular Weight | 264.06 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C=C1CO)I)CO | [1] |
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale |
| Melting Point | Likely a solid at room temperature with a melting point higher than 1,4-benzenedimethanol (115-118 °C). | The introduction of a heavy iodine atom and the potential for altered crystal packing due to the substituent would likely increase the melting point. |
| Boiling Point | High boiling point, likely >300 °C at atmospheric pressure. Prone to decomposition at high temperatures. | Aromatic diols have high boiling points due to hydrogen bonding. The increased molecular weight will further elevate this. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. | The two hydroxyl groups confer some water solubility, but the hydrophobic iodophenyl core will limit it. It will exhibit good solubility in polar organic solvents. |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Similar iodoaromatic compounds are typically crystalline solids. Color may arise from trace impurities or slow decomposition. |
Synthesis and Purification Strategies
While a specific, optimized synthesis for (2-Iodo-1,4-phenylene)dimethanol is not widely published, its structure suggests several logical synthetic pathways. The choice of route will depend on the availability of starting materials and the desired scale of the reaction.
Proposed Synthetic Route: Iodination of a Precursor
A plausible and direct approach involves the electrophilic iodination of 1,4-benzenedimethanol. The hydroxyl groups are activating and ortho-, para-directing. However, controlling the regioselectivity to favor mono-iodination at the 2-position can be challenging.
Reaction Scheme:
Caption: Proposed synthesis via electrophilic iodination.
Experimental Protocol (Hypothetical):
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Dissolution: Dissolve 1,4-benzenedimethanol in a suitable solvent, such as glacial acetic acid.
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Addition of Iodinating Reagents: To the stirred solution, add iodine (I₂) and a suitable oxidizing agent like periodic acid (HIO₃) or silver sulfate (Ag₂SO₄) to generate the electrophilic iodine species.[2][3] The use of an acid catalyst, such as sulfuric acid, may be necessary to enhance the reaction rate.[4]
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Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
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Workup: Upon completion, the reaction mixture is quenched, typically by pouring it into water and adding a reducing agent like sodium bisulfite to remove any excess iodine.
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Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate.
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Purification: The combined organic layers are washed, dried, and concentrated. The crude product would likely require purification by column chromatography on silica gel to separate the desired mono-iodo product from unreacted starting material and any di-iodinated byproducts.
Alternative Synthetic Route: Reduction of a Dicarbonyl Precursor
An alternative strategy involves the reduction of 2-iodo-1,4-benzenedicarboxaldehyde or a related diester. This route offers excellent control over the position of the iodine atom.
Reaction Scheme:
Caption: Synthesis via reduction of a dicarbonyl precursor.
Experimental Protocol (Hypothetical):
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Dissolution: Dissolve or suspend 2-iodo-1,4-benzenedicarboxaldehyde in a suitable solvent, such as methanol or ethanol.
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Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting dialdehyde.
-
Workup: Once the reaction is complete, carefully quench the excess reducing agent with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry it, and concentrate it under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography if necessary.
Spectroscopic and Analytical Characterization (Predicted)
No published spectra for (2-Iodo-1,4-phenylene)dimethanol are currently available. The following are predictions based on the analysis of its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be informative. The protons on the aromatic ring will appear as distinct signals due to the asymmetric substitution pattern.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Ar-H (position 3) | ~7.6 | d | ~8 | This proton is ortho to the iodine and will be deshielded. |
| Ar-H (position 5) | ~7.3 | dd | ~8, ~2 | This proton is coupled to the protons at positions 3 and 6. |
| Ar-H (position 6) | ~7.2 | d | ~2 | This proton is coupled to the proton at position 5. |
| -CH ₂OH (position 1) | ~4.6 | s | - | The chemical shift of benzylic protons is typically in this region. |
| -CH ₂OH (position 4) | ~4.5 | s | - | May be slightly different from the other methylene group due to the proximity of the iodo group. |
| -OH | Variable | br s | - | The chemical shift will depend on the solvent and concentration. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C -I (position 2) | ~95-105 | The carbon directly attached to iodine will be significantly shielded. |
| C -CH₂OH (position 1) | ~140-145 | Aromatic carbon attached to the hydroxymethyl group. |
| C -CH₂OH (position 4) | ~135-140 | Aromatic carbon attached to the other hydroxymethyl group. |
| Aromatic C -H | ~125-135 | The remaining three aromatic carbons will appear in this region. |
| -C H₂OH | ~60-65 | The two benzylic carbons will have similar chemical shifts. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | 3200-3600 | Strong, broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to weak |
| C-O Stretch | 1000-1250 | Strong |
| C-I Stretch | 500-600 | Medium to weak |
Reactivity and Synthetic Applications
The synthetic utility of (2-Iodo-1,4-phenylene)dimethanol lies in the orthogonal reactivity of its functional groups.
Reactions at the Aryl-Iodine Bond
The C-I bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of well-established cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds.
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Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.
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Heck Coupling: Palladium-catalyzed reaction with alkenes.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines.
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Stille Coupling: Palladium-catalyzed reaction with organostannanes.
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Ullmann Condensation: Copper-catalyzed coupling, often with phenols or amines.[5]
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Carbonylation Reactions: Introduction of a carbonyl group using carbon monoxide and a suitable catalyst.[6]
Sources
- 1. (2-iodo-1,4-phenylene)dimethanol 95% | CAS: 1813531-27-9 | AChemBlock [achemblock.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Aromatic Iodination with Iodine and Silver Sulfate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 5. Benzyl iodide | C7H7I | CID 12098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficient hydroxymethylation reactions of iodoarenes using CO and 1,3-dimethylimidazol-2-ylidene borane - PubMed [pubmed.ncbi.nlm.nih.gov]
